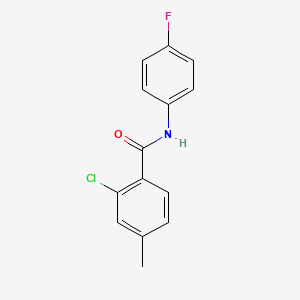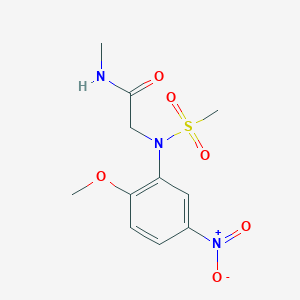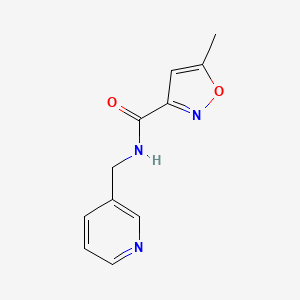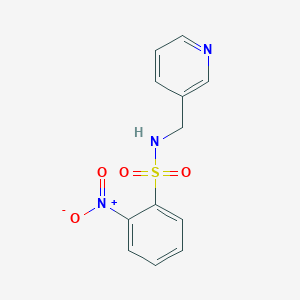![molecular formula C21H24N2O2 B5888634 N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, commonly known as APMU, is a chemical compound that has gained attention for its potential use in scientific research. APMU is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of APMU involves the inhibition of acetylcholinesterase and butyrylcholinesterase. APMU binds to the active site of these enzymes, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
APMU has been shown to have biochemical and physiological effects in animal studies. APMU has been shown to improve cognitive function in mice, as measured by the Morris water maze test. APMU has also been shown to have anti-inflammatory effects in rats, as measured by a decrease in the levels of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using APMU in lab experiments include its high purity and well-established synthesis method. APMU has also been shown to have potential applications in the treatment of neurodegenerative diseases. However, the limitations of using APMU in lab experiments include its limited solubility in water and potential toxicity at high doses.
Direcciones Futuras
Future research on APMU could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies could investigate the optimal dosage and administration of APMU for therapeutic use. Additionally, future research could explore the potential of APMU as a tool for studying the role of acetylcholine in cognitive function.
Métodos De Síntesis
The synthesis of APMU involves the reaction of 4-acetylphenyl isocyanate with 1-(3-isopropenylphenyl)-1-methylethylamine in the presence of a catalyst. The reaction results in the formation of APMU as a white crystalline solid. The synthesis method of APMU has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
APMU has been studied for its potential use in scientific research. APMU has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. The inhibition of these enzymes by APMU has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)17-7-6-8-18(13-17)21(4,5)23-20(25)22-19-11-9-16(10-12-19)15(3)24/h6-13H,1H2,2-5H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRBCIDOLBJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)


![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)